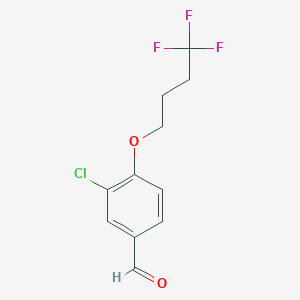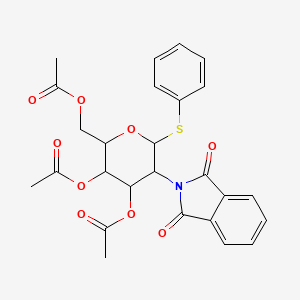
3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a benzene ring substituted with chlorine (Cl) and a trifluoromethoxy group (CF3O) attached to the fourth carbon position.
- This compound is used in various applications due to its unique structure and reactivity.
3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde: is a chemical compound with the molecular formula CHClFO and a molecular weight of 224.56 g/mol.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 3-chlorobenzaldehyde with 4,4,4-trifluorobutanol under appropriate conditions.
Industrial Production: While specific industrial methods may vary, manufacturers typically optimize the reaction conditions for high yield and purity.
Analyse Chemischer Reaktionen
Reactions: 3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH), oxidizing agents (e.g., KMnO), and Lewis acids (e.g., AlCl) are often employed.
Major Products: The specific products depend on the reaction conditions, but they typically involve modifications of the aldehyde or the trifluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The combination of chlorine, trifluoromethoxy, and aldehyde functionalities makes our compound distinct.
Remember that this information is for research purposes only and not intended for human or veterinary use
Eigenschaften
Molekularformel |
C11H10ClF3O2 |
|---|---|
Molekulargewicht |
266.64 g/mol |
IUPAC-Name |
3-chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H10ClF3O2/c12-9-6-8(7-16)2-3-10(9)17-5-1-4-11(13,14)15/h2-3,6-7H,1,4-5H2 |
InChI-Schlüssel |
WYVYDQCZLQTCPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)Cl)OCCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)

![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)


![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)


![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
